Cas no 1806751-03-0 (3-(Aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)

3-(Aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde is a versatile heterocyclic compound featuring a trifluoromethoxy group, methoxy substituent, and an aminomethyl side chain, along with a reactive aldehyde functionality. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the aldehyde moiety provides a reactive handle for further derivatization, making it valuable in medicinal chemistry and agrochemical applications. The aminomethyl group offers additional reactivity for conjugation or functionalization. Its pyridine core contributes to structural diversity in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. This compound is well-suited for use as a building block in synthetic organic chemistry, enabling the development of novel bioactive molecules.
3-(Aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde structure
1806751-03-0 structure
Product name:3-(Aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde
CAS No:1806751-03-0
MF:C9H9F3N2O3
MW:250.174572706223
CID:4842055

3-(Aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde
    • Inchi: 1S/C9H9F3N2O3/c1-16-7-2-5(4-15)6(3-13)8(14-7)17-9(10,11)12/h2,4H,3,13H2,1H3
    • InChI Key: BPIXBFQSBALLJJ-UHFFFAOYSA-N
    • SMILES: FC(OC1C(CN)=C(C=O)C=C(N=1)OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Topological Polar Surface Area: 74.4
  • XLogP3: 1

3-(Aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029083624-1g
3-(Aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde
1806751-03-0 97%
1g
$1,579.40 2022-03-31

Additional information on 3-(Aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde

3-(Aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde: Structural Features and Emerging Applications in Chemical Research

CAS No. 1806751-03-0 is a structurally complex organic compound that has garnered significant attention in contemporary chemical and pharmaceutical research. Its systematic name, 3-(Aminomethyl)-6-methoxy-2-(trifluoromethoxy)pyridine-4-carboxaldehyde, reflects a unique combination of functional groups that contribute to its diverse reactivity and potential utility. The molecule features a pyridine core substituted with an aminomethyl group at the 3-position, a methoxy group at the 6-position, a trifluoromethoxy group at the 2-position, and an aldehyde functional group at the 4-position. This multifunctional architecture positions it as a valuable scaffold for the development of novel bioactive molecules and advanced materials.

The integration of fluorinated moieties such as the trifluoromethoxy (-OCF₃) substituent is particularly noteworthy in modern drug discovery programs. Recent studies have demonstrated that fluorinated compounds often exhibit enhanced metabolic stability, improved lipophilicity, and altered protein-ligand interactions compared to their non-fluorinated counterparts. The presence of three fluorine atoms in the -OCF₃ group can modulate electronic effects across the pyridine ring system, potentially influencing hydrogen bonding capabilities and molecular recognition processes during biological interactions.

The strategic placement of an aminomethyl (-CH₂NH₂) substituent at position 3 introduces additional synthetic versatility. This amino functionality serves as both a nucleophilic center for conjugation reactions and a site for further derivatization through acylation or alkylation processes. Notably, recent advances in click chemistry methodologies have demonstrated that such primary amine groups can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling rapid access to complex heterocyclic frameworks.

The combination of these structural elements creates a molecule with remarkable synthetic flexibility. The aldehyde functionality at position 4 provides multiple reaction pathways including nucleophilic addition, condensation reactions (e.g., formation of hydrazones or imines), and oxidation to carboxylic acid derivatives. This characteristic aligns well with current trends in modular synthesis strategies where multifunctional platforms are utilized to generate structurally diverse libraries through orthogonal transformations.

In the context of medicinal chemistry, compounds bearing similar structural motifs have shown promise as kinase inhibitors and GPCR modulators. The methoxy substitution at position 6 contributes to π-electron delocalization across the aromatic system while maintaining steric accessibility for ligand-receptor interactions. Recent computational studies using molecular docking simulations have highlighted how such substituents can influence binding affinity through hydrophobic interactions within protein binding pockets.

The trifluoromethoxy substitution represents one of the most distinctive features of this compound's architecture. Fluorochemical research has established that C-F bonds provide exceptional stability against enzymatic degradation while maintaining favorable solubility profiles in both aqueous and organic media. This dual property is particularly advantageous for developing prodrug systems where controlled release mechanisms are required.

Synthetic approaches to access this compound typically involve multi-step sequences beginning with functionalized pyridine precursors. Recent reports have described efficient methodologies utilizing transition metal-catalyzed cross-coupling reactions for site-specific introduction of trifluoromethoxy groups via Ullmann-type couplings or transition metal-mediated electrophilic fluorination protocols. These modern synthetic strategies enable precise control over regioselectivity while minimizing byproduct formation.

In material science applications, compounds with similar structural characteristics have demonstrated utility as ligands in coordination chemistry due to their ability to form stable complexes with transition metals through multiple donor atoms (e.g., nitrogen from pyridine rings and oxygen from methoxy groups). These complexes often exhibit unique photophysical properties making them candidates for luminescent materials or sensors.

The presence of multiple reactive functionalities also makes this compound an attractive candidate for combinatorial chemistry approaches. By systematically varying substituents on each functional group (e.g., replacing methoxy with ethoxy or introducing different heteroatoms into the aminomethyl chain), researchers can rapidly generate diverse chemical libraries for high-throughput screening campaigns targeting various therapeutic indications.

In green chemistry initiatives, efforts are underway to develop more sustainable synthesis routes that reduce solvent usage and minimize waste generation during production processes involving fluorinated compounds like CAS No. 1806751-03-0. These developments align with industry-wide goals to improve environmental sustainability while maintaining product quality standards.

Ongoing research continues to explore new applications for this versatile scaffold across disciplines including agrochemicals where its structural features may contribute to herbicidal activity through specific enzyme inhibition mechanisms targeting plant metabolic pathways distinct from those found in mammals.

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